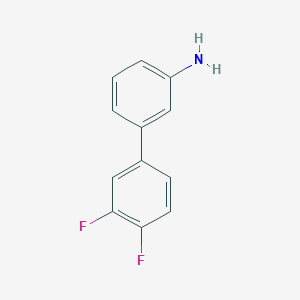

3-(3,4-Difluorophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBITXQZBBLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,4 Difluorophenyl Aniline and Its Advanced Derivatives

Established Catalytic Cross-Coupling Strategies for Diarylamine Synthesis

Transition metal catalysis is a cornerstone for the formation of carbon-heteroatom bonds, and the synthesis of diarylamines is no exception. nih.gov Palladium, copper, and nickel-based systems are the most prominent, each offering distinct advantages in terms of scope, conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgyoutube.com First reported in the 1980s and extensively developed by Stephen Buchwald and John Hartwig in the following decades, this reaction has become a go-to method for preparing aryl amines. wikipedia.orglibretexts.org The reaction typically couples an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.comlibretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.

Reductive Elimination : The diarylamine product is formed by reductive elimination from the palladium complex, regenerating the Pd(0) catalyst. youtube.comlibretexts.org

The efficiency and substrate scope of the Buchwald-Hartwig amination have been significantly enhanced through the development of specialized ligands. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle. youtube.com Different "generations" of catalyst systems have been developed to expand the reaction's utility. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) provided the first reliable systems for coupling primary amines. wikipedia.orgacs.org

| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |

| Pd(OAc)₂ / BINAP | Bidentate Phosphine | Aryl Iodides, Triflates | Good for primary amines, higher rates and yields. wikipedia.orgnih.gov |

| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Aryl Chlorides, Bromides | High efficiency, broad substrate scope. youtube.com |

| Ni(COD)₂ / DPPF | Ferrocene-based | Aryl Chlorides | Effective nickel-based alternative. acs.org |

Copper-Catalyzed Ullmann-Type Condensations

The Ullmann condensation, a copper-promoted reaction, is one of the oldest methods for forming C-N bonds. wikipedia.orgnih.gov The specific application for synthesizing aryl amines from aryl halides is often referred to as the Goldberg reaction. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov

The mechanism involves a copper(I) species, which can be generated in situ. This Cu(I) reagent reacts with the amine to form a copper(I) amide, which then undergoes a metathesis reaction with the aryl halide to yield the diarylamine product and a copper(I) halide. wikipedia.org

Modern advancements have significantly improved the Ullmann condensation, making it a more practical and widely used method. Key improvements include the development of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates. wikipedia.org These catalyst systems allow the reaction to proceed under much milder conditions and with lower catalyst loadings. For example, systems using copper(I) iodide (CuI) with ligands like phenanthroline are effective alternatives to palladium-catalyzed methods. wikipedia.org

| Catalyst System | Ligand | Temperature | Key Features |

| Copper Powder | None (Traditional) | >200°C | Harsh conditions, stoichiometric copper. wikipedia.orgnih.gov |

| CuI / Phenanthroline | Diamine | Lower | Milder conditions, catalytic copper. wikipedia.org |

| CuO / Oxalyl dihydrazide | Dihydrazide | Variable | Can be performed in water. nih.gov |

Nickel-Catalyzed Aminations

Nickel-catalyzed cross-coupling reactions have emerged as a sustainable and cost-effective alternative to palladium-based systems for C-N bond formation. researchgate.net Nickel catalysts can effectively promote the amination of a wide variety of aryl halides, including the less reactive but more abundant aryl chlorides. acs.org

These reactions often employ a Ni(0) catalyst, which can be generated in situ from air-stable Ni(II) precatalysts. acs.org The catalytic cycle is analogous to that of palladium, involving oxidative addition, amine coordination/deprotonation, and reductive elimination. Ligands play a critical role in stabilizing the nickel species and facilitating the catalytic turnover. Ligands such as DPPF and BINAP, also used in palladium catalysis, have proven effective in nickel-catalyzed aminations. acs.orgacs.org Nickel-catalyzed methods can tolerate a range of functional groups and often proceed under moderate temperatures (70-100 °C). acs.orgacs.org Recent developments have even enabled nickel-catalyzed aminations to occur at room temperature. acs.org

Reductive Amination and Alternative Linear Synthetic Pathways from Aromatic Precursors

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves two main steps: the formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com This reaction is often performed as a one-pot procedure where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.orgyoutube.com

For the synthesis of a diarylamine like 3-(3,4-Difluorophenyl)aniline, this strategy would typically involve the reaction of an appropriately substituted aniline (B41778) with a cyclohexanone (B45756) derivative, followed by an aromatization step. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com

Alternative linear synthetic pathways focus on building the target molecule from simpler aromatic precursors through a sequence of reactions. For instance, the synthesis could begin with the preparation of 3,4-difluoroaniline (B56902) itself. Patented methods for this precursor include:

Nitration of 1,2-difluorobenzene (B135520) followed by catalytic reduction of the resulting 3,4-difluoronitrobenzene. google.com

Reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride (B91410). google.com

Decarboxylation of 4,5-difluoroanthranilic acid using sulfuric acid. prepchem.com

Once 3,4-difluoroaniline is obtained, it can be coupled with a suitable 3-halophenyl derivative (or vice versa) using the cross-coupling methodologies described in section 2.1 to form the final this compound product.

Novel and Sustainable Synthetic Protocols for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Green Chemistry Approaches (e.g., Solvent-Free, Water-Mediated, Biocatalytic Transformations)

Solvent-Free and Water-Mediated Reactions: Efforts to reduce reliance on volatile organic solvents have led to the development of solvent-free and water-mediated reactions.

Solvent-Free: Mechanochemical methods, which use mechanical force (e.g., ball milling) to initiate reactions, can provide an alternative to traditional solvent-based synthesis. mdpi.com Additionally, Brønsted acidic ionic liquids have been used as catalysts for Friedel-Crafts reactions to synthesize aniline-based compounds under solvent-free conditions. rsc.orgrsc.org

Water-Mediated: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Certain Ullmann-type amination reactions have been successfully adapted to run in water, using specific catalyst systems like CuO/oxalyl dihydrazide, which can be facilitated by microwave irradiation. nih.gov

Biocatalytic Transformations: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. mdpi.com While the direct biocatalytic synthesis of diarylamines is still an emerging field, enzymes like transaminases and imine reductases (IREDs) are increasingly used for the synthesis of chiral amines, which are important pharmaceutical intermediates. mdpi.com These enzymatic methods provide a green alternative to traditional chemical reductions and can achieve high enantiomeric excess, which is crucial in drug synthesis. mdpi.com

Other Novel Protocols: New catalytic systems are continually being explored. For example, acceptorless dehydrogenative aromatization catalyzed by supported gold-palladium bimetallic nanoparticles represents an environmentally benign route to diarylamines. nih.govrsc.org This method starts from substrates like cyclohexylamines and cyclohexanones and generates molecular hydrogen as the only byproduct. rsc.org

Flow Chemistry and Continuous Manufacturing Methodologies

The transition from traditional batch processing to continuous manufacturing and flow chemistry offers substantial advantages for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including enhanced safety, improved process control, and greater efficiency. iff.comnih.gov Continuous manufacturing integrates production steps into a seamless, ongoing process, which can reduce manufacturing times from months to days. iff.com This approach utilizes real-time monitoring and advanced quality control techniques like Process Analytical Technology (PAT) and Quality by Design (QbD) to ensure consistent product quality. iff.com

For a biaryl structure like this compound, which is typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, flow chemistry provides a powerful platform. These reactions often require precise control of temperature, pressure, and reagent stoichiometry, which is readily achievable in continuous-flow reactors. nih.gov The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic reactions or reactions at elevated temperatures and pressures. nih.govnih.gov

For instance, the synthesis of an anticancer drug intermediate was achieved in a continuous-flow process involving a Suzuki-Miyaura cross-coupling. nih.gov The setup involved mixing streams of the aryl halide, a palladium pre-catalyst, and an aqueous base in a microreactor, demonstrating the capability of flow systems to handle multiphasic reactions efficiently. nih.gov Telescoping reaction steps—linking multiple synthetic transformations without isolating intermediates—is another key advantage, reducing waste and processing time. nih.govnih.gov The application of these principles is crucial for the large-scale, cost-effective production of this compound and its derivatives.

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Superior heat dissipation and precise temperature control. nih.gov | Enables safe handling of exothermic coupling reactions and rapid optimization of reaction temperature. |

| Mixing | Rapid and efficient mixing of reagents. nih.gov | Crucial for multiphasic reactions like Suzuki or Buchwald-Hartwig couplings involving organic and aqueous phases. |

| Safety | Small reactor volumes minimize risks associated with hazardous reagents or unstable intermediates. | Important when using pyrophoric reagents (e.g., organolithiums) or operating at high pressures. |

| Scalability | Production is scaled by extending operation time ("scaling out") rather than increasing reactor size ("scaling up"). iff.com | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Allows for automated process control and real-time monitoring. iff.com | Improves reproducibility and product quality while reducing human error. |

Photocatalytic and Electrocatalytic Synthetic Pathways

Visible-light photocatalysis has emerged as a mild and powerful tool for the formation of C-C and C-X bonds, offering sustainable alternatives to traditional methods. conicet.gov.ar These reactions often proceed at ambient temperature and tolerate a wide range of functional groups. For the synthesis and derivatization of anilines, photocatalytic methods are particularly attractive. nih.gov

One prominent application is the direct C-H functionalization of aniline derivatives. Photoinduced methods can be employed for the difluoroalkylation of anilines, using an organic photocatalyst like Eosin Y or by forming an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent. nih.gov In a typical mechanism, the excited photocatalyst engages in a single electron transfer (SET) with one of the reactants to generate a radical species, which then participates in the bond-forming event. nih.govacs.org For example, the trifluoromethylation of anilines has been achieved using Ir(ppy)3 as a photocatalyst and Togni's reagent as the CF3 source under blue LED irradiation. conicet.gov.ar Such late-stage functionalization strategies are invaluable for rapidly generating analogs of this compound for structure-activity relationship studies.

Electrocatalysis provides another avenue for sustainable synthesis, using electrical current to drive chemical transformations. While specific electrocatalytic syntheses of this compound are not widely documented, the principles apply to key bond-forming reactions. For instance, electrocatalytic approaches have been investigated for aniline polymerization and for driving hydrogen evolution reactions, demonstrating the ability to mediate redox processes involving aniline-type structures. bg.ac.rs Electrosynthesis can offer advantages such as avoiding stoichiometric chemical oxidants or reductants and providing precise control over the reaction potential.

| Methodology | Description | Potential Application to this compound | Key Reagents/Catalysts |

| Photocatalysis | Uses visible light to initiate chemical reactions via a photocatalyst. conicet.gov.ar | Direct C-H fluoroalkylation of the aniline or difluorophenyl ring. nih.gov | Eosin Y, [Ir(ppy)3], [Ru(bpy)3]2+ |

| EDA Complex | Formation of an electron donor-acceptor complex between aniline and an acceptor, activated by light. nih.gov | Exogenous photocatalyst-free difluoroalkylation of the aniline moiety. nih.gov | Aniline (donor), Fluoroalkyl iodide (acceptor) |

| Electrocatalysis | Uses an electric potential to drive non-spontaneous chemical reactions. | Potential for C-N or C-C cross-coupling reactions under mild, reagent-free conditions. | Transition metal electrodes, conductive polymers bg.ac.rs |

Chemoselective Derivatization Strategies of this compound

The structure of this compound presents multiple sites for chemical modification, including the nitrogen atom of the aniline moiety, the C-H bonds on the aniline ring, and the C-H bonds on the difluorophenyl ring. Achieving selectivity among these positions is a key challenge in the synthesis of advanced derivatives.

Regioselective Functionalization of the Aniline Moiety (e.g., N-Alkylation, N-Acylation, Electrophilic Aromatic Substitution)

The aniline moiety is readily functionalized at two primary locations: the nitrogen atom and the aromatic ring.

N-Functionalization : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It readily undergoes N-acylation with acyl chlorides or anhydrides and N-alkylation with alkyl halides. These reactions are typically high-yielding and serve not only to introduce new functional groups but also to protect the amino group or modulate its electronic properties.

Electrophilic Aromatic Substitution (EAS) : The amino group is a powerful activating group and an ortho, para-director for EAS. In this compound, the positions ortho (C2, C6) and para (C4) to the amino group are electronically activated. However, the bulky 3,4-difluorophenyl substituent at C3 may sterically hinder the C2 position. Consequently, electrophilic attack is most likely to occur at the C4 (para) and C6 (ortho) positions. The relative ratio of para to ortho substitution can often be controlled by the choice of electrophile and reaction conditions.

Directed Ortho Metalation (DoM) Strategies on the Difluorophenyl Ring

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), facilitating deprotonation of the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles. organic-chemistry.org

For this compound, the aniline nitrogen itself is a poor DMG. However, it can be converted into a more effective DMG, such as an amide (e.g., pivaloyl or Boc), a carbamate, or a sulfonamide. wikipedia.orgbaranlab.org Once the DMG is installed, lithiation will occur selectively at the C-H bond ortho to the directing group.

Alternatively, while the fluorine atoms on the difluorophenyl ring are generally considered weak directing groups for lithiation, their electron-withdrawing nature increases the kinetic acidity of adjacent protons. This could potentially direct metalation to the C2 or C5 positions of the difluorophenyl ring, although this is generally less favored than deprotonation directed by a strong, heteroatom-based DMG.

| Directing Group (on Aniline N) | Typical Base | Site of Metalation | Subsequent Electrophile (E+) |

| -NH-Piv (Pivalamide) | s-BuLi/TMEDA | C2 of Aniline Ring | I2, TMSCl, CO2, Aldehydes |

| -NH-Boc (Carbamate) | t-BuLi | C2 of Aniline Ring | Boronic esters, Silyl halides |

| -O-CONEt2 (Carbamate, via phenol) | s-BuLi/TMEDA | C-H ortho to O-carbamate | Halogens, Carbonyls, Disulfides |

Late-Stage C-H Activation for Advanced Functionalization

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex, pre-existing molecular scaffolds. mpg.dempg.de This strategy is highly valuable in drug discovery as it allows for the rapid diversification of lead compounds. nih.gov Palladium-catalyzed C-H activation is a prominent LSF methodology that enables the conversion of inert C-H bonds into new C-C or C-X bonds with high regioselectivity. nih.gov

For this compound, the aniline nitrogen or a derivative can act as a directing group to guide the palladium catalyst to a specific C-H bond, typically in the ortho position. This approach allows for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties. nih.gov The choice of oxidant, ligand, and reaction conditions is critical for achieving high efficiency and selectivity. This methodology complements DoM and often proceeds under milder conditions with a broader functional group tolerance. nih.gov

Asymmetric Synthesis Approaches for Chiral Analogs and Stereoselective Derivatives of this compound

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is of significant interest for pharmaceutical applications, as enantiomers often exhibit different biological activities. nih.gov Chirality can be introduced through several strategies.

One approach is the creation of atropisomers. If bulky substituents are introduced at the ortho positions of the C-N bond or the biaryl linkage (e.g., C2' and C6'), rotation around the single bonds can become restricted, leading to stable, non-superimposable mirror-image conformers (atropisomers). The synthesis of such molecules can be achieved through a diastereoselective or enantioselective cross-coupling reaction using a chiral catalyst or by classical resolution of a racemic mixture.

Another strategy involves the asymmetric functionalization of the molecule to create one or more stereocenters. For example, asymmetric reduction of a ketone or imine derivative of this compound can generate a chiral alcohol or amine, respectively. Transition-metal catalysts bearing chiral ligands are widely used for asymmetric hydrogenation and transfer hydrogenation reactions to produce enantiopure products. mdpi.com Additionally, chiral auxiliaries can be temporarily attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed. The development of fluorine-containing chiral amines and amino acids is a growing area of research, highlighting the importance of these synthetic targets. researchgate.net

| Strategy | Description | Example Application |

| Atropisomerism | Introduction of steric bulk to restrict bond rotation, creating axial chirality. | Enantioselective Suzuki coupling to form a sterically hindered biaryl axis. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. mdpi.com | Asymmetric hydrogenation of an enamine derivative to form a chiral secondary amine. mdpi.com |

| Chiral Pool Synthesis | Incorporation of a readily available chiral building block into the molecule. nih.gov | Coupling this compound with a chiral carboxylic acid or alkyl halide. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct a stereoselective transformation. | Use of a chiral sulfinyl group to direct the asymmetric synthesis of a derivative. researchgate.net |

Mechanistic Investigations of Reactions Involving 3 3,4 Difluorophenyl Aniline

Kinetic and Thermodynamic Studies of Key Transformations and Equilibrium Processes

Detailed kinetic and thermodynamic data form the bedrock of mechanistic investigation. For 3-(3,4-Difluorophenyl)aniline, specific research detailing these aspects is not available.

Reaction Rate Determinations and Activation Energy Profiling

No published studies were identified that report the rate constants, reaction orders, or experimentally determined activation energies for transformations involving this compound. Such data is crucial for understanding how the reaction speed is affected by reactant concentrations and temperature, providing clues to the rate-determining step of a mechanism.

Energetic Profiles of Reaction Pathways and Transition State Analysis

Computational and experimental studies that map the energetic landscape of reactions involving this compound are not present in the surveyed literature. This includes the relative energies of reactants, products, intermediates, and, critically, the transition states that connect them. Analysis of transition state structures, often performed through computational chemistry, provides profound insight into the geometry and electronic nature of the highest-energy point along a reaction coordinate. For instance, theoretical studies on simpler molecules like aniline (B41778) have been used to calculate activation energies and model transition states in various reactions, but these have not been extended to this compound. beilstein-journals.orgresearchgate.netnih.gov

Elucidation of Reaction Intermediates and Transient Species

Identifying species that exist transiently during a chemical reaction is a key objective of mechanistic studies.

In Situ Spectroscopic Monitoring of Reactions

There are no specific reports on the use of in situ spectroscopic techniques, such as rapid-scan FT-IR, UV-Vis, or NMR spectroscopy, to monitor the progress of reactions involving this compound. These methods are powerful tools for detecting and observing the concentration changes of short-lived intermediates in real-time.

Influence of Fluorine Substitution on Electronic Structure and Reactivity Direction

The presence of fluorine atoms significantly alters the electronic properties of a molecule, which in turn influences its reactivity. nih.gov The two fluorine atoms on one phenyl ring of this compound are strongly electron-withdrawing due to their high electronegativity. This effect reduces the electron density of the entire molecule, including the aniline nitrogen's lone pair and the adjacent phenyl ring.

This electron-withdrawing influence is expected to decrease the nucleophilicity and basicity of the amino group compared to aniline. Consequently, in electrophilic aromatic substitution reactions on the aniline ring, the amino group would still be an ortho-, para-directing group, but its activating effect would be significantly attenuated. libretexts.org However, without specific experimental studies on this compound, any discussion on how these electronic factors quantitatively affect reaction rates or direct reaction pathways remains speculative.

Electronic Effects of Fluorine on Aromatic Systems and Reactivity Modulations

The presence of fluorine atoms on a phenyl ring introduces significant electronic perturbations that alter the reactivity of the entire molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. nih.gov This effect decreases the electron density of the aromatic ring to which it is attached. In the case of this compound, the two fluorine atoms on one of the phenyl rings substantially reduce that ring's electron density.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M). nih.gov However, for fluorine, this resonance donation is weak compared to its strong inductive withdrawal. nih.gov This duality is a hallmark of halogen-substituted aromatics. The net result is a significant deactivation of the difluorinated phenyl ring towards electrophilic aromatic substitution.

| Halogen | Inductive Effect (σI) | Resonance Effect (σR) | Net Effect on Aromatic Ring |

|---|---|---|---|

| Fluorine (F) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Overall Deactivating |

| Chlorine (Cl) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Overall Deactivating |

| Bromine (Br) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Overall Deactivating |

| Iodine (I) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Overall Deactivating |

Impact on Nucleophilicity and Electrophilicity of Aromatic Ring Systems

The electronic modifications imposed by the 3,4-difluorophenyl group directly influence the nucleophilic and electrophilic character of this compound.

Nucleophilicity: The primary site of nucleophilicity in an aniline derivative is the lone pair of electrons on the nitrogen atom of the amino group. In unsubstituted aniline, this lone pair is delocalized into the benzene (B151609) ring through resonance, which already reduces its nucleophilicity compared to aliphatic amines. youtube.comucalgary.ca In this compound, the attached difluorophenyl group exerts a strong electron-withdrawing effect, further pulling electron density away from the aniline ring and, consequently, from the nitrogen atom. This reduction in electron density significantly decreases the nucleophilicity of the amino group. reddit.com As a result, reactions that rely on the nucleophilic attack of the amine, such as acylation, alkylation, or its role as a nucleophilic catalyst, are expected to proceed at a slower rate compared to unsubstituted aniline or anilines with electron-donating groups. rsc.org

| Compound | Substituent Effect on Aniline Ring | Relative Nucleophilicity of Amino Group | Relative Rate of Electrophilic Aromatic Substitution |

|---|---|---|---|

| 4-Methoxyaniline | Strongly Electron-Donating | High | Fastest |

| Aniline | Reference (H) | Moderate | Fast |

| This compound | Strongly Electron-Withdrawing | Low | Slow |

| 4-Nitroaniline | Very Strongly Electron-Withdrawing | Very Low | Slowest |

Catalyst Deactivation and Regeneration Mechanisms in Catalytic Transformations

In catalytic processes involving this compound, the catalyst's performance can degrade over time through various deactivation mechanisms. Amines, in general, are known to act as poisons for certain types of catalysts, particularly those with acidic sites or exposed metal surfaces. researchgate.netmdpi.com

Deactivation Mechanisms:

Poisoning: The nitrogen atom of the aniline's amino group can act as a Lewis base and coordinate strongly to active metal sites (e.g., Pd, Pt, Ni, Rh) or acid sites on a support (e.g., zeolites, silica-alumina). mdpi.comresearchgate.net This irreversible or slowly reversible chemisorption blocks the sites, preventing reactant molecules from accessing them and thus poisoning the catalyst. mdpi.com

Fouling/Coking: In reactions conducted at higher temperatures, aromatic compounds like this compound can undergo decomposition or polymerization to form heavy carbonaceous deposits (coke) on the catalyst surface. This fouling physically blocks active sites and pores, restricting access for reactants.

Chemical Reaction: Under harsh reaction conditions, the C-F bonds might be cleaved, potentially releasing fluoride (B91410) ions. These ions can react with the catalyst support (e.g., alumina, silica), altering its structure and acidic properties, leading to deactivation.

Regeneration Mechanisms: The choice of regeneration method depends on the primary cause of deactivation. mdpi.com

For Coke Removal: The most common method is oxidative treatment. The spent catalyst is heated in a controlled stream of air or diluted oxygen to burn off the carbonaceous deposits as CO and CO₂. youtube.com Care must be taken to control the temperature to avoid thermal degradation (sintering) of the catalyst's active components.

For Poison Removal: If deactivation is due to the strong adsorption of the amine or other nitrogen-containing species, a temperature increase or stripping with an inert gas might be sufficient for reversible poisoning. For more strongly bound poisons, chemical washing may be necessary. nih.gov This can involve treatment with acidic or basic solutions to remove the poisoning species. youtube.com For instance, an acid wash could protonate and remove the adsorbed amine.

Redispersion: Sintering, where small metal crystallites agglomerate into larger, less active ones, can sometimes be reversed. A high-temperature treatment in an oxidative atmosphere, sometimes containing a halogen compound, can redisperse the metal particles over the support surface. youtube.com

| Deactivation Mechanism | Cause | General Regeneration Method |

|---|---|---|

| Poisoning | Strong chemisorption of species (e.g., amine) on active sites. mdpi.com | Thermal treatment; Chemical washing (acid/base). researchgate.netyoutube.com |

| Fouling (Coking) | Deposition of carbonaceous material on the surface. | Controlled oxidation (burning) with air/O₂. youtube.com |

| Sintering | Agglomeration of metal particles at high temperatures. | High-temperature oxidation/reduction cycles (redispersion). youtube.com |

| Chemical Degradation | Reaction of active phase or support with reaction components (e.g., fluoride). | Often irreversible; may require complete catalyst reprocessing. |

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 3 3,4 Difluorophenyl Aniline

Advanced Mass Spectrometry for Reaction Monitoring, Derivative Identification, and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of 3-(3,4-Difluorophenyl)aniline and its derivatives. Advanced MS methods further enable the elucidation of complex structural details and reaction dynamics.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its reaction products. nih.govlongdom.org Unlike standard mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within 1-2 ppm). longdom.org This high accuracy allows for the determination of the exact elemental formula of the parent molecule and its derivatives, a critical step in confirming its identity and purity.

For this compound (C₁₂H₉F₂N), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. Experimental measurement of this value using HRMS provides strong evidence for the presence of the compound. When this compound undergoes chemical reactions, such as acylation, alkylation, or coupling reactions, HRMS is employed to confirm the formation of the expected derivatives by comparing the experimentally measured exact mass to the theoretical mass of the proposed product. nih.govnih.gov

Table 1: Illustrative HRMS Data for this compound and a Hypothetical Derivative

| Compound | Formula | Theoretical m/z ([M+H]⁺) | Measured m/z | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₂H₁₀F₂N⁺ | 206.0776 | 206.0774 | -0.97 |

Note: The data in this table is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. ucdavis.edu This technique is crucial for confirming the connectivity of atoms within this compound and for distinguishing it from potential isomers. In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺ at m/z 206.0776) would be isolated and then subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-N bond connecting the two phenyl rings, as well as losses of small molecules like HF or HCN. The fragmentation of fluorinated aromatic compounds can sometimes involve complex rearrangements, such as fluorine migration. nih.gov Elucidating these pathways helps to confirm the positions of the fluorine atoms and the aniline (B41778) group on the phenyl rings. nih.govnih.govmdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, allowing for the differentiation of isomers that have the same mass and elemental composition. researchgate.netnih.govub.edu Ions are separated based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. ub.edu This provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged shape.

For this compound, IM-MS could be used to distinguish it from other difluorophenylaniline isomers, such as 2-(3,4-Difluorophenyl)aniline or 4-(2,3-Difluorophenyl)aniline. These isomers, while having the same m/z value, would likely exhibit different CCS values due to their distinct three-dimensional structures. researchgate.netchemrxiv.orgbiorxiv.org This technique is particularly powerful for analyzing complex mixtures where chromatographic separation of isomers is challenging. nih.govub.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis, Hydrogen Bonding, and Solid-State Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.comyoutube.com These techniques are highly effective for identifying functional groups and providing information about intermolecular interactions like hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its key functional groups.

N-H Stretching: The aniline group (-NH₂) would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position of these bands can be indicative of hydrogen bonding. materialsciencejournal.org

C-F Stretching: The carbon-fluorine bonds on the phenyl ring would produce strong absorption bands in the IR spectrum, usually in the 1100-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings would appear in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch) regions. core.ac.uk

C-N Stretching: The stretching of the bond connecting the aniline nitrogen to the phenyl ring would be observed in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

In the solid state, changes in the vibrational spectra, particularly in the N-H stretching region, can provide evidence for intermolecular hydrogen bonding between the amine groups of adjacent molecules. Polymorphism, or the existence of different crystalline forms, can also be investigated using these techniques, as different crystal packing arrangements will result in distinct vibrational spectra.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3450 |

| Symmetric N-H Stretch | -NH₂ | ~3370 |

| Aromatic C-H Stretch | Ar-H | 3000-3100 |

| Aromatic C=C Stretch | Ar C=C | 1400-1600 |

| C-N Stretch | Ar-N | 1250-1350 |

Note: These are approximate ranges and the actual values can be influenced by the molecular environment.

Electronic Absorption and Emission Spectroscopy for Electronic Structure, Excited State Dynamics, and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, provide information about the electronic transitions within a molecule and are used to characterize its photophysical properties.

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the conjugated π-electron system of the biphenyl-like structure.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The presence of the aniline group, which is an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl (B1667301), due to the extension of conjugation by the lone pair of electrons on the nitrogen atom. spcmc.ac.inuomustansiriyah.edu.iq Conversely, in an acidic medium, protonation of the aniline group to form an anilinium ion would lead to a hypsochromic (blue) shift, as the lone pair is no longer available to interact with the aromatic π-system. spcmc.ac.inuomustansiriyah.edu.iq The substitution pattern of the fluorine atoms can also influence the electronic structure and thus the absorption spectrum. nih.gov

Table 3: Hypothetical UV-Visible Absorption Data for this compound in Methanol

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~285 | ~15,000 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic amines.

Fluorescence Spectroscopy for Photoluminescence and Energy Transfer Studies

There is no available scientific literature detailing the fluorescence spectroscopy of this compound. Searches for photoluminescence data, including excitation and emission spectra, quantum yields, fluorescence lifetimes, or studies involving its role in Förster Resonance Energy Transfer (FRET) mechanisms, did not yield any specific results for this molecule.

This lack of data suggests that this compound is either non-luminescent or exhibits negligible fluorescence, which is common for simple aniline derivatives that have efficient non-radiative decay pathways. Its primary utility in research and development appears to be as a non-fluorescent structural motif used in the synthesis of pharmaceuticals, agrochemicals, and materials where the final product may have fluorescent properties, but these are not attributable to this specific precursor.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives and Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are exclusively used for the analysis of chiral molecules. The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit any chiroptical activity, and the application of CD or ORD spectroscopy to this compound is not relevant.

Furthermore, a thorough search of the literature did not uncover any studies describing the synthesis of chiral derivatives from this compound. Consequently, there are no reports on the use of chiroptical spectroscopy to assess the enantiomeric purity or determine the absolute configuration of any such derivatives. This section is therefore not applicable based on the current body of scientific research.

Computational Chemistry and Theoretical Modeling of 3 3,4 Difluorophenyl Aniline

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting a variety of molecular properties.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

FMO theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. Charge distribution studies, often using methods like Mulliken population analysis, help in understanding the partial charges on each atom, which influences electrostatic interactions and reactivity. For 3-(3,4-Difluorophenyl)aniline, specific values for HOMO-LUMO energies and atomic charge distributions have not been reported.

Electrostatic Potential Surface (EPS) Mapping and Reactivity Sites Identification

An EPS map illustrates the charge distribution of a molecule three-dimensionally, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Without dedicated computational studies, an EPS map for this compound is not available.

Prediction of Spectroscopic Parameters

DFT calculations are frequently employed to predict spectroscopic data, which can aid in the characterization of compounds. This includes NMR chemical shifts (¹H, ¹³C, ¹⁹F), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra). While general principles suggest that the fluorine and amine groups would significantly influence these parameters, specific predicted values for this compound are not found in the literature.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the physical movements of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions.

Conformational Landscape Exploration and Energy Minima Identification

The biphenyl (B1667301) core of this compound suggests the possibility of different conformations due to rotation around the bond connecting the two phenyl rings. MD simulations could explore the potential energy surface to identify stable conformers and the energy barriers between them. Such a conformational analysis has not been published for this specific molecule.

Solvent Interaction Studies and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between the solute (this compound) and solvent molecules, providing information on solvation shells, hydrogen bonding, and the dynamics of the solvation process. Research detailing these specific interactions for this compound is currently unavailable.

Quantum Chemical Studies of Reaction Mechanisms and Catalytic Cycles

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the energetic landscapes of chemical reactions. For a biaryl compound such as this compound, a common synthetic route involves a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling. Computational studies on model systems for this reaction reveal the intricate details of the catalytic cycle, including the structures of intermediates, transition states, and the associated energy barriers.

The synthesis of this compound via a Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Theoretical calculations can localize the transition state (the highest energy point) for each step and determine the activation energy, which dictates the reaction rate.

For instance, in a model Suzuki-Miyaura reaction between a bromo-aromatic compound and a phenylboronic acid, DFT calculations have been used to elucidate the energy profile. nih.gov The oxidative addition of the aryl bromide to the palladium catalyst is the initial step, followed by transmetalation where the organic group from the boronic acid is transferred to the palladium complex. This transmetalation is often the rate-determining step of the entire cycle. nih.gov Finally, reductive elimination results in the formation of the C-C bond of the biaryl product and regeneration of the palladium catalyst. nih.gov

Methods like the Quadratic Synchronous Transit (QST2) can be employed to effectively locate the transition state structures on the potential energy surface. mdpi.com The calculated energy barriers for each step provide a quantitative understanding of the reaction kinetics.

Table 1: Example Activation Energies in a Model Suzuki-Miyaura Catalytic Cycle

| Catalytic Step | Description | Example Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Aryl halide adds to the Pd(0) catalyst. | Exothermic step, may have a small barrier. nih.gov |

| Transmetalation | Transfer of the aryl group from boron to palladium. | ~14.4 kcal/mol (Rate-determining step) nih.gov |

| Reductive Elimination | C-C bond formation and product release. | Lower barrier than transmetalation. nih.gov |

Note: Data is based on a model system of bromobenzene and phenylboronic acid and serves as an illustrative example of values obtained through DFT calculations. nih.gov

Once a transition state has been localized, it is crucial to confirm that it correctly connects the desired reactants and products. Intrinsic Reaction Coordinate (IRC) analysis serves this purpose. An IRC calculation maps the minimum energy path downhill from the transition state structure in both forward and reverse directions.

By following this path, researchers can verify that the forward reaction from the transition state leads to the expected product intermediate and the reverse reaction leads back to the reactant intermediate. This validation ensures that the calculated energy barrier corresponds to the actual reaction of interest and not some other, unintended transformation. This comprehensive analysis provides a deep and validated understanding of the structural and physicochemical characteristics of reaction pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogs

QSAR and QSPR are computational modeling techniques that correlate the structural or property-based features of a series of compounds with their biological activity or physicochemical properties, respectively. frontiersin.org These models are invaluable for designing new molecules with enhanced properties and for predicting the behavior of untested compounds. For complex molecules like this compound and its analogs, QSAR can guide the development of new therapeutic agents, while QSPR can predict important material properties.

The development of a robust QSAR/QSPR model is a multi-step process. For a series of diarylaniline analogs, this involves calculating a wide range of molecular descriptors for each compound. chemmethod.com These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN), are then used to build a mathematical equation that links these descriptors to the observed activity or property. chemmethod.com The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques, such as leave-one-out cross-validation (Q²) and prediction on a test set of compounds (R²pred). chemmethod.comnih.gov

Table 2: Statistical Parameters for Evaluating QSAR Model Robustness

| Parameter | Description | Typical Threshold for a Good Model |

|---|---|---|

| R² | Coefficient of determination (goodness of fit for the training set). | > 0.6 |

| Q² (or R²cv) | Cross-validated correlation coefficient (internal predictive ability). | > 0.5 |

| R²pred | Predictive correlation coefficient (external predictive ability on a test set). | > 0.6 |

Source: Based on general criteria discussed in QSAR studies. chemmethod.comnih.gov

These validated models can then be used to predict the properties of newly designed analogs of this compound before they are synthesized, saving significant time and resources.

A significant advantage of QSAR/QSPR modeling is its ability to identify the specific molecular features, or descriptors, that are most influential in determining a particular property. For example, in a 3D-QSAR study using methods like Comparative Molecular Field Analysis (CoMFA), the results are often visualized as contour maps. nih.gov

These maps highlight regions in 3D space around the aligned molecules where modifications are likely to affect the biological activity. nih.gov

Steric Contour Maps : Indicate areas where bulky groups increase or decrease activity.

Electrostatic Contour Maps : Show regions where positive or negative charges are favorable or unfavorable for activity.

By analyzing these descriptors and maps, chemists can understand why certain analogs of this compound are more active or possess more desirable properties than others. This knowledge directly informs the rational design of new compounds with optimized performance for advanced applications, from pharmaceuticals to materials science. chemmethod.comnih.gov

Table 3: Common Types of Molecular Descriptors in QSAR/QSPR

| Descriptor Type | Description | Examples |

|---|---|---|

| Constitutional | Based on the 2D structure, including atom counts and molecular weight. | Molecular Weight, Number of N atoms |

| Topological | Describe atomic connectivity and molecular branching. | Wiener Index, Kier & Hall Indices |

| Geometric | Describe the 3D size and shape of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Relate to the distribution of electrons in the molecule. | Dipole Moment, HOMO/LUMO energies |

| Physicochemical | Describe properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient) |

Applications of 3 3,4 Difluorophenyl Aniline in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Organic Synthesis

The bifunctional nature of 3-(3,4-Difluorophenyl)aniline, combining a reactive aniline (B41778) moiety with a modifiable biaryl scaffold, positions it as a versatile starting material for the synthesis of complex organic molecules. The presence of fluorine atoms can enhance metabolic stability and modulate the electronic properties of resulting compounds, a desirable trait in medicinal chemistry and materials science.

Precursor for Diverse Heterocyclic Ring Systems (e.g., quinolines, indoles, benzimidazoles, phenanthridines)

While direct, documented syntheses of major heterocyclic systems originating from this compound are not extensively reported, its structure is amenable to established cyclization strategies used for constructing such frameworks. The aniline functional group is a key anchor point for building fused ring systems.

Quinolines and Indoles: Classic quinoline (B57606) syntheses like the Skraup or Doebner-von Miller reactions typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. However, these methods are generally applied to simple anilines. The synthesis of indoles often requires precursors where the eventual C2 and C3 atoms of the indole (B1671886) ring are appended to the aniline nitrogen and the ortho-carbon, respectively nih.gov. For a biaryl amine like this compound, these transformations are not straightforward without significant prior modification.

Benzimidazoles: The synthesis of a benzimidazole (B57391) core requires a 1,2-diaminobenzene structure. Therefore, this compound would first need to be functionalized with an additional amino group ortho to the existing one, a multi-step process, before it could participate in a direct benzimidazole synthesis.

Phenanthridines and Carbazoles: The biaryl structure of this compound makes it a more natural precursor for heterocycles that incorporate a biphenyl (B1667301) core, such as phenanthridines or carbazoles. The synthesis of carbazoles, for instance, is commonly achieved through the intramolecular cyclization of 2-aminobiphenyls via palladium-catalyzed C-H activation or other methods like the Graebe–Ullmann reaction organic-chemistry.orgnih.govnih.gov. While the target compound is a 3-amino derivative, its isomer, 2-(3,4-difluorophenyl)aniline, would be a direct precursor to a difluoro-substituted carbazole (B46965) nih.gov. The synthesis from the 3-amino isomer would require an intramolecular C-H amination reaction at one of the ortho positions of the unsubstituted ring, a challenging but potentially feasible transformation under transition-metal catalysis.

| Heterocyclic System | General Precursor Type | Typical Reaction Strategy | Potential Product from this compound Derivative |

|---|---|---|---|

| Carbazole | 2-Aminobiphenyl | Pd-catalyzed Intramolecular C-H Amination | 2-(3,4-Difluorophenyl)-9H-carbazole (from 2-amino isomer) |

| Phenanthridine | N-(biphenyl-2-yl)amide | Bischler-Napieralski type cyclization | Substituted Difluorobenzo[c]phenanthridine |

| Dibenzofuran | 2-Hydroxybiphenyl | Oxidative Cyclization | (Analogous, not from aniline) |

Intermediate for Macrocyclic and Supramolecular Assemblies

The defined geometry and potential for intermolecular interactions (e.g., hydrogen bonding via the amine, π-stacking from the aryl rings) make this compound a candidate for incorporation into larger, ordered structures.

The amine group can be readily acylated to form amide linkages, which are fundamental components of many macrocycles. By reacting a dicarboxylic acid chloride with two equivalents of this compound, a larger structure is formed that could be a building block for a macrocycle. The fluorine atoms can influence solid-state packing and intermolecular interactions, potentially directing the formation of specific supramolecular assemblies.

Scaffold for Combinatorial Chemistry Library Generation for Chemical Probe Development

In drug discovery and chemical biology, combinatorial chemistry is used to generate large libraries of related molecules for high-throughput screening. The core structure, or scaffold, is systematically decorated with various functional groups. This compound is a suitable scaffold for such purposes.

The primary amine can be functionalized through a wide range of reactions (acylation, sulfonylation, reductive amination, etc.) to introduce a point of diversity. Furthermore, the aromatic rings can be subjected to electrophilic substitution reactions, although the difluorinated ring will be deactivated. This allows for the creation of a library of compounds with systematic variations, which can then be screened to identify chemical probes for biological targets. The biaryl motif is common in pharmacologically active molecules, adding to its potential in this area.

Design and Synthesis of Ligands for Catalysis Research

The development of novel ligands is crucial for advancing transition-metal catalysis. The structure of this compound offers a platform for creating new ligands, particularly those containing phosphorus or nitrogen donor atoms.

Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Synthesis

MOFs and COFs are crystalline porous materials constructed from molecular building blocks. The linkers in these frameworks often contain amine or carboxylic acid groups that coordinate to metal nodes (in MOFs) or form covalent bonds with other linkers (in COFs) nih.gov.

While this compound itself is a mono-amine, it can be chemically modified to serve as a linker. For example, it could be a precursor to a diamine or dicarboxylic acid derivative of the 3',4'-difluoro-[1,1'-biphenyl] system. Such linkers could be used to construct frameworks where the fluorine atoms project into the pores, creating a fluorinated environment. This can be advantageous for selective gas separation, such as CO₂ over CH₄, as seen in some fluorinated COFs mdpi.com. The synthesis of imine-based COFs, for example, involves the condensation of amines and aldehydes; a diamino-derivative of this compound could serve as the amine component in such a synthesis mdpi.comnih.gov.

Ligands for Homogeneous and Heterogeneous Catalysis (e.g., cross-coupling, asymmetric synthesis)

The amine group of this compound can be used as a handle to introduce coordinating groups, such as phosphines, which are ubiquitous in catalysis nih.gov. Reaction with chlorodiphenylphosphine (B86185) (ClPPh₂), for instance, could yield an aminophosphine (B1255530) ligand researchgate.net. Such P,N-type ligands are valuable in various catalytic reactions.

For applications in asymmetric synthesis, a chiral center can be introduced. This could be achieved by using a chiral phosphine (B1218219) chloride or by functionalizing the biphenyl backbone to create atropisomeric chirality, a strategy that has proven highly effective in ligands like BINAP nih.gov. The electronic properties of the ligand are significantly influenced by its substituents. The two fluorine atoms on one of the phenyl rings act as electron-withdrawing groups, which would decrease the electron-donating ability of a phosphine ligand synthesized from this scaffold. This modulation of electronic properties is a key strategy in optimizing catalyst performance for specific reactions like cross-coupling or asymmetric hydrogenation acs.org.

| Ligand Type | Synthetic Approach | Key Structural Feature | Potential Catalytic Application |

|---|---|---|---|

| Aminophosphine | Reaction of the amine with R₂PCl | P,N donor set | Cross-coupling, Hydroformylation |

| Biaryl Monophosphine | Ortho-lithiation followed by reaction with R₂PCl | Sterically demanding, electron-modified biaryl phosphine | Suzuki, Buchwald-Hartwig couplings |

| Chiral Atropisomeric Diphosphine | Resolution of ortho-functionalized derivatives | Axial chirality | Asymmetric Hydrogenation |

Integration into Functional Materials Research

The unique combination of a nucleophilic amine, a rotatable biaryl linkage, and electron-withdrawing fluorine substituents makes this compound a monomer of significant interest for materials science. These features allow for the precise tuning of the electronic, optical, and physical properties of resulting materials, paving the way for their use in a variety of high-performance applications.

The chemical polymerization of aniline and its derivatives is a well-established method for producing conductive polymers with broad applications. nih.govrsc.org The use of substituted anilines allows for the modification of the final polymer's characteristics. nih.gov this compound serves as an advanced monomer for creating novel polyanilines and related copolymers. The incorporation of the 3,4-difluorophenyl group directly onto the polymer backbone can impart several desirable properties.

The fluorine atoms are highly electronegative and can significantly alter the electronic properties of the polymer. This includes lowering the HOMO and LUMO energy levels, which can enhance the material's oxidative stability and air stability—critical factors for the lifetime of electronic devices. metu.edu.trunison.mx Furthermore, the steric bulk and polarity introduced by the difluorophenyl substituent can disrupt chain packing, which often leads to improved solubility in common organic solvents. researchgate.net This enhanced processability is a major advantage for fabricating thin films for various applications.

| Property | Influence of this compound Moiety | Rationale |

| Electronic Properties | Lowers HOMO/LUMO energy levels; modifies redox potentials. | Strong electron-withdrawing effect of fluorine atoms. |

| Solubility | Generally increases solubility in organic solvents. | The bulky substituent disrupts inter-chain packing and reduces crystallinity. |

| Thermal Stability | Enhances thermal stability. | The strong C-F bond contributes to higher decomposition temperatures. |

| Optical Properties | Can induce a blue-shift in absorption and emission spectra. | Alteration of the electronic structure of the conjugated backbone. |

This table presents expected property modifications based on established principles of fluorinated polyaniline derivatives.

Research into the polymerization of substituted anilines has demonstrated that the nature and position of the substituent directly impact the resulting polymer's morphology and electrical properties, making monomers like this compound key to designing next-generation functional polymers. rsc.org

The field of organic electronics relies on molecular components that can efficiently transport charge carriers (holes and electrons). tcichemicals.com Arylamine derivatives, especially triarylamines and biaryl amines, are widely used as hole-transporting materials (HTMs) in OLEDs due to their suitable HOMO levels and good charge-carrier mobility. researchgate.netbeilstein-journals.org The structure of this compound makes it a valuable precursor for designing such materials.

In OLEDs, materials derived from this compound could function within the hole-transport layer (HTL) or as part of the emissive layer, often as a host material or as a component of a donor-acceptor emitter. uniss.itnih.gov The fluorine substituents can be strategically used to tune the ionization potential and electron affinity, ensuring efficient charge injection and transport, and helping to confine excitons within the emissive layer for higher device efficiency. beilstein-journals.org

In OFETs, the stability and charge-transport characteristics of the semiconductor layer are paramount. tcichemicals.com Polymers or small molecules synthesized from this compound could serve as the active p-type channel material. The enhanced oxidative stability conferred by the fluorine atoms would contribute to a longer operational lifetime for the transistor. unison.mx

Conducting polymers are highly effective materials for chemical sensors because their electrical conductivity can be modulated by interaction with various analytes. rsc.orgmdpi.com Polyaniline-based sensors have shown high sensitivity to gases like ammonia (B1221849) and moisture. nih.gov A polymer synthesized from this compound would offer a unique sensing interface.

The fluorinated phenyl rings can alter the polymer's surface energy and introduce specific interaction sites for analytes through dipole-dipole or hydrogen bonding interactions. This can enhance the selectivity of the sensor. For instance, an aniline trimer-based sensor has been developed for the colorimetric detection of specific metal ions. nih.gov By extension, a polymer incorporating the this compound unit could be designed with tailored binding pockets, potentially enabling the selective detection of volatile organic compounds (VOCs) or other environmental pollutants. mdpi.com The change in the polymer's electronic structure upon analyte binding would result in a measurable change in resistance or fluorescence, forming the basis of the sensing mechanism. nih.gov

Role in Medicinal Chemistry Research as a Privileged Scaffold or Lead Compound Design Element

Fluorine-containing compounds are increasingly prevalent in modern pharmaceuticals, with fluorine substitution known to modulate metabolic stability, binding affinity, and bioavailability. mdpi.com The this compound structure represents a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.

The compound this compound is a versatile synthetic intermediate for building more complex, biologically active molecules. Its precursor, 3,4-difluoroaniline (B56902), is a known starting material for synthesizing potent therapeutics, including sorafenib (B1663141) analogs (anti-cancer agents) and quinolone antibiotics. pharmaffiliates.comgoogle.com By using this compound instead, medicinal chemists can introduce a larger, more complex, and structurally rigid difluorinated biaryl motif into the target molecule.

This scaffold allows for the exploration of more extensive binding pockets in target proteins. The amine group provides a convenient handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, enabling the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies. researchgate.netnih.gov For example, it can be used to synthesize novel kinase inhibitors, receptor antagonists, or ion channel modulators where the specific orientation of the two phenyl rings can be crucial for achieving high potency and selectivity.

| Therapeutic Target Class | Role of the this compound Scaffold | Representative Drug Containing a Biaryl Amine Motif |

| Kinase Inhibitors | Provides a rigid core to orient substituents into ATP-binding pocket; fluorine atoms can form key interactions. | Nilotinib (Tasigna®) |

| GPCR Modulators | The biaryl structure can mimic endogenous ligands and interact with transmembrane domains. | Maraviroc (Selzentry®) |

| Antiviral Agents | Acts as a core fragment for designing non-nucleoside reverse transcriptase inhibitors or protease inhibitors. | Rilpivirine (Edurant®) |

This table provides examples of therapeutic areas where the biaryl amine scaffold is prevalent, illustrating the potential of this compound as a synthetic intermediate.

In structure-guided drug design, understanding how a ligand interacts with its biological target at a molecular level is crucial. nih.gov The this compound scaffold offers several advantages for these studies. The defined dihedral angle between the two phenyl rings provides a specific three-dimensional shape that can be used to probe the topology of a receptor's binding site.

The fluorine atoms are of particular importance. They are weak hydrogen bond acceptors and can also participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone. Furthermore, the polarized C-F bond can influence the acidity of adjacent N-H protons, modulating hydrogen bonding capabilities. These subtle, specific interactions can be pivotal in achieving high binding affinity and selectivity for a target receptor over others. bohrium.commdpi.com Computational docking and molecular dynamics simulations can model these interactions, guiding the design of more potent and selective ligands based on the this compound core.

Probes for Biochemical Pathway Elucidation and Target Validation

The utility of this compound in this field is exemplified by its incorporation into inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division. nih.govmdpi.com Overexpression of PLK1 is a hallmark of many human cancers, making it an attractive target for anticancer therapeutics. nih.govmdpi.com Chemical probes derived from the this compound scaffold have been instrumental in validating PLK1 as a viable drug target and in studying the cellular consequences of its inhibition.

Researchers have designed and synthesized a variety of PLK1 inhibitors incorporating the this compound moiety. These compounds are often developed through a process of rational drug design, including techniques like hybridized 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, to optimize their potency and selectivity. nih.govmdpi.com

Detailed Research Findings:

A key application of these probes is in the elucidation of the PLK1 signaling pathway. By using inhibitors with the this compound core, scientists can selectively block the activity of PLK1 in cancer cells and observe the downstream effects. This allows for a detailed mapping of the signaling cascade and an understanding of how PLK1 contributes to cancer cell proliferation and survival.

For instance, studies utilizing such probes have demonstrated that inhibition of PLK1 leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in cancer cells. These findings provide direct evidence for the critical role of PLK1 in mitosis and validate its inhibition as a promising anti-cancer strategy.

Furthermore, these chemical probes are vital for target validation. The ability of a this compound-based inhibitor to produce a specific biological effect, which can be correlated with the inhibition of PLK1 activity, confirms that the observed phenotype is indeed a result of targeting this particular kinase. This validation is a critical step in the drug discovery process, ensuring that a potential therapeutic is acting on its intended molecular target.

The development of dual-targeting inhibitors, capable of acting on both PLK1 and other related kinases like PLK4, has also been explored. nih.gov These multi-targeted probes, often built upon scaffolds that can accommodate the this compound structure, offer a novel approach to overcoming drug resistance and achieving a more comprehensive blockade of oncogenic signaling pathways. nih.gov

Below is a data table summarizing the application of a representative probe derived from a related aniline scaffold in kinase inhibition studies, illustrating the type of data generated in such research.

| Probe Scaffold | Target Kinase | Assay Type | Key Finding |

| Isothiazolo[4,3-b]pyridine | PIKfyve/PIP4K2C | Biochemical Assay | Dual inhibition validates PIP4K2C as a druggable antiviral target. mdpi.com |

The insights gained from using probes containing the this compound scaffold are crucial for advancing our understanding of cancer biology and for the development of next-generation targeted therapies. These chemical tools provide a powerful means to dissect complex cellular signaling networks and to rigorously validate the therapeutic potential of new drug targets.

Structure Activity/property Relationship Studies of 3 3,4 Difluorophenyl Aniline Analogs

Impact of Fluorine Substitution Pattern on Electronic, Steric, and Conformational Characteristics

The introduction of fluorine atoms onto the phenyl rings of diphenylaniline scaffolds profoundly alters their fundamental chemical nature. The specific arrangement of these fluorine atoms dictates the electronic, steric, and conformational properties of the resulting analogs.

Electronic Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which significantly lowers the energy of molecular orbitals. researchgate.net This effect is dominant and alters the electron density distribution across the aromatic rings. byjus.com Simultaneously, fluorine can exhibit a weaker, electron-donating resonance effect (+M) via its lone pairs. The interplay between these opposing effects is dependent on the substitution position. In analogs of 3-(3,4-difluorophenyl)aniline, the fluorine atoms decrease the basicity of the aniline (B41778) nitrogen because their collective inductive effects reduce the electron density on the ring system, making the nitrogen lone pair less available for protonation. chemistrysteps.com The electronic influence of substituents is often quantified using Hammett constants, as shown in the table below, which illustrates the electron-withdrawing strength of fluorine.

| Substituent | σmeta | σpara | σI (Inductive) | σR (Resonance) |

|---|---|---|---|---|

| -F | 0.34 | 0.06 | 0.51 | -0.34 |

| -Cl | 0.37 | 0.23 | 0.47 | -0.19 |

| -CH3 | -0.07 | -0.17 | -0.01 | -0.13 |

| -CF3 | 0.43 | 0.54 | 0.45 | 0.08 |

Steric and Conformational Effects: While fluorine has a relatively small van der Waals radius (1.47 Å) compared to other halogens, its placement can introduce significant steric hindrance. rsc.org In ortho-substituted aniline analogs, steric strain can disrupt the planarity between the aniline nitrogen's lone pair and the aromatic π-system. This "steric inhibition of resonance" can alter the molecule's preferred conformation and, consequently, its electronic properties and reactivity. rsc.org For di- and tri-substituted analogs, cumulative steric repulsions can lead to twisted conformations, affecting how molecules pack in the solid state and interact with biological targets. beilstein-archives.orgbeilstein-journals.org For instance, solid-state conformational analysis of halogenated pyrans shows deviations in torsion angles due to repulsion between axial fluorine atoms and other axial halogens, a principle applicable to substituted bi-aryl systems. beilstein-archives.orgbeilstein-journals.org

Effect of Substituents on the Aniline Nitrogen and Aromatic Rings on Intermolecular Interactions and Self-Assembly

Substituents on both the aniline nitrogen and the aromatic rings play a critical role in defining the non-covalent interactions that govern molecular recognition and self-assembly. Fluorine, in particular, introduces unique interaction motifs.

The highly polarized C-F bond can act as a hydrogen bond acceptor in C-H···F interactions and participate in other dipole-dipole interactions. rsc.org Furthermore, fluorination alters the quadrupole moment of the aromatic ring, influencing π-π stacking interactions. Perfluorinated aromatic rings often engage in π-stacking with non-fluorinated rings due to complementary electrostatic potentials. rsc.org These interactions are crucial in crystal engineering, where they can be exploited to control the solid-state packing of molecules, and in ligand-protein binding, where they contribute to binding affinity. rsc.orgnih.gov

The ability of molecules to self-assemble into ordered supramolecular structures is highly dependent on these intermolecular forces. Fluorinated compounds are known to exhibit unique self-assembly behaviors. rsc.orgunistra.fr The introduction of fluorinated segments can induce micro-phase separation, leading to the formation of distinct nanostructures such as vesicles, tubules, and films. rsc.orgrsc.org While direct studies on this compound are limited, research on analogous systems like diphenylalanine peptides demonstrates that subtle changes in molecular structure can shift the self-assembly pathway from nanotubes to planar nanostructures. nih.gov The addition of substituents to the aniline nitrogen (e.g., alkyl or acyl groups) would further modify these interactions by introducing additional sites for hydrogen bonding or steric repulsion, thereby offering another layer of control over the self-assembly process.